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Compound of Interest

Compound Name: GAC0003A4

Cat. No.: B275180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GAC0003A4 is a novel small molecule identified as a potent and selective inverse agonist of

the Liver X Receptor (LXR), with particular activity against the LXRβ isoform. This compound

has garnered significant interest within the research community for its potential therapeutic

applications, primarily in the field of oncology. Specifically, GAC0003A4 has demonstrated

promising anti-proliferative and pro-apoptotic effects in pancreatic ductal adenocarcinoma

(PDAC) cell lines. This technical guide provides a comprehensive overview of the available

information on GAC0003A4, including its chemical identity, a plausible synthesis pathway

based on established chemical principles, and its mechanism of action.

Chemical Identity and Properties
GAC0003A4 is chemically identified as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-

yl)methanone. Its fundamental properties are summarized in the table below.
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Property Value

CAS Number 929492-71-7

Molecular Formula C₂₀H₂₄N₂O₃

Molecular Weight 340.42 g/mol

SMILES

C(=O)

(C1=CC(OC)=CC(OC)=C1)N2CCN(CC2)C3=C(

C)C=CC=C3

Appearance Solid

Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of GAC0003A4 is not publicly

available in the searched literature, a plausible and efficient synthetic route can be proposed

based on standard organic chemistry methodologies. The key transformation is the formation of

an amide bond between 3,5-dimethoxybenzoic acid and 1-(o-tolyl)piperazine.

A common and effective method for this type of amide coupling involves the use of a coupling

agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a

catalyst like Hydroxybenzotriazole (HOBt), and a non-nucleophilic base, for instance, N,N-

diisopropylethylamine (DIPEA).

Reaction Scheme:

3,5-Dimethoxybenzoic Acid

EDC, HOBt, DIPEA
DCM, rt

1-(o-tolyl)piperazine

GAC0003A4
((3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone)

Click to download full resolution via product page

Figure 1: Proposed synthesis of GAC0003A4.
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General Experimental Protocol
The following is a generalized experimental protocol for the synthesis of GAC0003A4 based on

the proposed reaction scheme.

Reaction Setup: To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous aprotic

solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon),

add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic

acid.

Amine Addition: Add 1-(o-tolyl)piperazine (1.1 eq) to the reaction mixture.

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a

suitable chromatographic technique (e.g., Thin Layer Chromatography or Liquid

Chromatography-Mass Spectrometry). The reaction is typically complete within 12-24 hours.

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a

mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by column chromatography

on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)

to yield the pure GAC0003A4.

Characterization: The structure and purity of the final compound should be confirmed by

analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action
GAC0003A4 has been characterized as a Liver X Receptor (LXR) inverse agonist. LXRs are

nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose

homeostasis.

Signaling Pathway
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As an inverse agonist, GAC0003A4 binds to LXR and reduces its basal transcriptional activity.

This is in contrast to agonists, which activate the receptor. The primary mechanism involves the

modulation of LXR-dependent gene expression, leading to downstream effects on cellular

metabolism and survival pathways.
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Figure 2: GAC0003A4 signaling pathway.

Effects on Cancer Cells
In the context of pancreatic ductal adenocarcinoma (PDAC), the inverse agonism of LXR by

GAC0003A4 has been shown to have significant anti-cancer effects. By inhibiting LXR,

GAC0003A4 downregulates the expression of genes involved in lipid metabolism, such as

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).
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Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation, and by

disrupting these pathways, GAC0003A4 can inhibit tumor growth. Furthermore, studies have

indicated that GAC0003A4 can induce apoptosis (programmed cell death) in PDAC cells.

Experimental Workflow for Biological Evaluation
The biological activity of GAC0003A4 can be assessed through a series of in vitro

experiments. A typical workflow is outlined below.
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Figure 3: Experimental workflow for GAC0003A4.

Conclusion
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GAC0003A4 represents a promising lead compound for the development of novel therapeutics

targeting LXR, particularly for the treatment of pancreatic cancer. Its well-defined chemical

structure allows for a straightforward and scalable synthesis. The mechanism of action,

involving the inverse agonism of LXR and subsequent disruption of cancer cell metabolism,

provides a strong rationale for its further investigation. This technical guide serves as a

foundational resource for researchers and drug development professionals interested in

exploring the therapeutic potential of GAC0003A4 and its analogues. Further studies are

warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

To cite this document: BenchChem. [GAC0003A4: A Technical Guide to its Synthesis and
Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b275180#gac0003a4-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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